molecular formula C19H13D11N2O2 B1139434 Praziquantel D11 CAS No. 1246343-36-1

Praziquantel D11

カタログ番号 B1139434
CAS番号: 1246343-36-1
分子量: 323.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Praziquantel D11 is an internal standard used for the quantification of praziquantel by GC or LC-MS . It is an anthelmintic agent, lethal to S. mansoni schistosomula and adults . It is commonly used to treat parasitic infections in both humans and animals .


Synthesis Analysis

The synthesis of new molecular hybrids and Praziquantel analogues was achieved by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid . The concept of molecular hybridization was used as a strategy to design the synthesis of these new compounds .


Molecular Structure Analysis

The molecular formula of Praziquantel D11 is C19H13D11N2O2 . The molecular weight is 323.47 . The structure of Praziquantel D11 was analyzed using DFT calculations of the ground state of the Trans and Cis conformations of praziquantel hemihydrate and its derivatives .


Chemical Reactions Analysis

Praziquantel D11 disrupts calcium ion homeostasis in the worm and antagonizes voltage-gated calcium channels . This disruption results in uncontrolled calcium ion influx leading to uncontrolled muscle contraction and paralysis .


Physical And Chemical Properties Analysis

Praziquantel D11 is a solid substance . It is soluble in chloroform and methanol . Its melting point is between 133-137°C .

科学的研究の応用

Treatment of Schistosomiasis

Praziquantel is an essential medicine for treating parasitic flatworm infections such as schistosomiasis, which afflicts over 250 million people . It is the most effective and widely administered first-line and broad-spectrum anthelmintic drug in both humans and animals . The WHO-recommended dose of praziquantel 40 mg/kg achieved cure rates of 94.7% for S. japonicum, 77.1% for S. haematobium, 76.7% for S. mansoni, and 63.5% for mixed S. haematobium/S. mansoni infections .

Drug-Nutraceutical Co-crystallization

A recent study explored the co-crystallization between the drug praziquantel (PZQ) and the nutraceutical curcumin (CU). The investigation revealed two novel solid forms: a cocrystal solvate with ethyl acetate and a non-solvated cocrystal . This novel drug–nutraceutical cocrystal is a praziquantel–curcumin (2:1) cocrystal .

Treatment of Other Parasitic Infections

While Praziquantel is primarily used for the treatment of schistosomiasis, it is also used against other parasitic infections. However, its effectiveness varies. For instance, Praziquantel is not universally effective, lacking activity against liver flukes of the Fasciola genus .

Research on Drug Tolerance

Extensive use of praziquantel for treatment and control of schistosomiasis requires a comprehensive understanding of efficacy and safety of various doses for different Schistosoma species . On average, 56.9% of the subjects receiving praziquantel 40 mg/kg experienced an adverse event . This makes Praziquantel a subject of interest in research on drug tolerance.

Research on Drug Efficacy

The efficacy of Praziquantel is a subject of ongoing research. A dose-effect for cure rate was found up to 40 mg/kg for S. mansoni and 30 mg/kg for S. haematobium . However, in a proportion of sites, efficacy may be lower than expected .

Research on Drug-Nutraceutical Interactions

The co-crystallization of Praziquantel and curcumin opens up possibilities for research on drug-nutraceutical interactions. Exploring the impact of curcumin on the bitterness of praziquantel, as well as its potential mitigating effects on the adverse reactions associated with the drug in the cocrystal, would be of scientific interest for future applications .

Safety and Hazards

While Praziquantel D11 is generally considered safe and well-tolerated, some patients may experience side effects such as nausea, vomiting, abdominal pain, and headache . Rarely, more serious adverse reactions such as seizures or allergic reactions may occur . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用機序

Target of Action

Praziquantel D11, also known as Praziquantel-d11, is an anthelmintic medication used to treat parasitic worm infections . The primary targets of Praziquantel D11 are the β subunits of voltage-gated Ca2+ channels , particularly in Schistosoma mansoni and Schistosoma . A flatworm transient receptor potential ion channel from the melastatin subfamily (TRPM PZQ) was recently identified as a target for Praziquantel action .

Mode of Action

Although the exact mechanism of action is unknown, Praziquantel D11 is hypothesized to interact with its targets, causing significant changes in the parasites. It increases the cell permeability to calcium in schistosomes, causing strong contractions and paralysis of worm musculature . This leads to the detachment of suckers from the blood vessel walls and dislodgment . It is also suggested that the drug works by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .

Biochemical Pathways

Praziquantel D11 affects the calcium homeostasis in the worm, leading to their paralysis . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors (5-HT2BRs) . The drug’s interaction with these targets disrupts the normal functioning of the parasites, leading to their eventual death .

Pharmacokinetics

The pharmacokinetics of Praziquantel D11 involves its absorption, distribution, metabolism, and excretion (ADME). The drug is well absorbed from the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver, and alterations in the liver’s capacity to metabolize Praziquantel can affect systemic levels of the drug . The drug is excreted in the urine .

Result of Action

The molecular and cellular effects of Praziquantel D11’s action include causing contraction of parasitic schistosomes and constriction of blood vessels within the mesenteric vasculature of the host where the adult blood flukes reside . The contractile action of Praziquantel on the vasculature is mediated by the activation of host serotonergic 5-HT2B receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Praziquantel D11. Factors such as the host’s liver capacity to metabolize the drug, observed drug-drug interactions, brand, formulation, and co-administered food can influence the efficacy of Praziquantel . More comprehensive studies of the Praziquantel metabolic pathway and Praziquantel pharmacogenetic studies in humans are needed to further understand these influences .

特性

IUPAC Name

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-DHCOBZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677345
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Praziquantel D11

CAS RN

1246343-36-1
Record name 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。